molecular formula C23H28N6O2 B2699300 N-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)-4-phenyloxane-4-carboxamide CAS No. 2176270-50-9

N-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)-4-phenyloxane-4-carboxamide

Cat. No.: B2699300
CAS No.: 2176270-50-9
M. Wt: 420.517
InChI Key: GYKUMNSCOQSNOD-UHFFFAOYSA-N
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Description

The compound N-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)-4-phenyloxane-4-carboxamide is a heterocyclic molecule featuring a [1,2,4]triazolo[4,3-a]pyrazine core substituted with a methyl group at position 2. At the 8-position of this core, a piperidin-4-yl group is attached, which is further functionalized at its 4-position with a 4-phenyloxane-4-carboxamide moiety.

Properties

IUPAC Name

N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O2/c1-17-26-27-21-20(24-11-14-29(17)21)28-12-7-19(8-13-28)25-22(30)23(9-15-31-16-10-23)18-5-3-2-4-6-18/h2-6,11,14,19H,7-10,12-13,15-16H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKUMNSCOQSNOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCC(CC3)NC(=O)C4(CCOCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)-4-phenyloxane-4-carboxamide typically involves multiple steps, starting from readily available starting materials

    Formation of Triazolo-Pyrazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolo-pyrazine ring system.

    Introduction of Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

    Formation of Tetrahydro-Pyran Moiety: The tetrahydro-pyran ring is typically formed through cyclization reactions involving dihydropyran and appropriate nucleophiles.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Triazolo-Pyrazine Ring Reactivity

The 3-methyl- triazolo[4,3-a]pyrazine core participates in:

  • Electrophilic aromatic substitution at C-5/C-6 positions under nitration or halogenation conditions .

  • Ring-opening reactions with strong nucleophiles (e.g., hydrazine) to form pyrazine-hydrazine intermediates, pivotal for generating analogs .

Example:

Triazolo-pyrazine+Hydrazinei-PrOH, refluxHydrazinyl-pyrazine intermediate(Yield: 60–65%)[5]\text{Triazolo-pyrazine} + \text{Hydrazine} \xrightarrow{i\text{-PrOH, reflux}} \text{Hydrazinyl-pyrazine intermediate} \quad (\text{Yield: 60–65\%})[5]

Piperidine and Oxane Modifications

  • Piperidine nitrogen alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF at 0°C to form quaternary ammonium salts, enhancing solubility .

  • Oxane ring oxidation : Treatment with mCPBA oxidizes the oxane thioether to sulfoxide derivatives, altering steric properties.

ModificationReagents/ConditionsOutcomeSource
Piperidine alkylationCH3I, THF, 0°C, 2hEnhanced logP reduction
Oxane oxidationmCPBA, DCM, 25°C, 4hSulfoxide formation

Amide Hydrolysis and Functionalization

The carboxamide group undergoes:

  • Acid-catalyzed hydrolysis (6M HCl, 110°C) to yield 4-phenyloxane-4-carboxylic acid and the amine precursor.

  • Schotten-Baumann acylation with acyl chlorides to generate ester or secondary amide derivatives .

Kinetic Data:

khydrolysis=1.2×104s1(pH 1, 110°C)[1]k_{\text{hydrolysis}} = 1.2 \times 10^{-4} \, \text{s}^{-1} \, \text{(pH 1, 110°C)}[1]

Stability Under Physiological Conditions

The compound demonstrates:

  • pH-dependent stability : Stable at pH 7.4 (t1/2 > 24h) but degrades rapidly at pH < 2 (t1/2 = 3h).

  • Metabolic oxidation : CYP3A4-mediated hydroxylation at the piperidine C-4 position, forming a primary metabolite .

This reactivity profile underscores its versatility in medicinal chemistry, enabling targeted modifications to optimize bioavailability and target engagement. Further studies should explore photochemical and catalytic asymmetric reactions to access enantiopure derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)-4-phenyloxane-4-carboxamide exhibit significant antimicrobial properties. For instance:

  • Study Findings: Compounds with triazole and pyrazine structures have been shown to possess antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve interference with bacterial cell wall synthesis or protein function.

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Research has demonstrated that derivatives containing similar functional groups can inhibit pro-inflammatory mediators:

  • Case Study: A study highlighted that certain triazole derivatives showed dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in inflammatory processes . This suggests that this compound could be explored for therapeutic use in inflammatory diseases.

Potential Therapeutic Applications

Given its structural characteristics and biological activities, this compound has potential applications in:

  • Antibiotic Development: Its efficacy against resistant bacterial strains positions it as a candidate for new antibiotic formulations.
  • Anti-inflammatory Drugs: Targeting inflammatory diseases could lead to the development of novel treatments for conditions like arthritis or chronic pain syndromes.
  • Cancer Therapy: The triazole moiety is known for its role in anticancer agents; thus, further investigation into its cytotoxic effects could yield promising results.
Activity TypeTarget Organisms/ConditionsReference
AntimicrobialE. coli, S. aureus
Anti-inflammatoryCOX and LOX inhibition
CytotoxicityCancer cell linesUnder investigation

Mechanism of Action

The mechanism of action of N-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The [1,2,4]triazolo[4,3-a]pyrazine core is a common feature among several derivatives, but substituent variations significantly influence physicochemical properties and biological activity. Below is a comparative analysis of key compounds:

Table 1: Structural Comparison of Selected [1,2,4]Triazolo[4,3-a]Pyrazine Derivatives
Compound Name Core Substituents (Position) Key Functional Groups/Modifications Evidence Source
N-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)-4-phenyloxane-4-carboxamide 3-methyl, 8-piperidin-4-yl 4-Phenyloxane-4-carboxamide Target Compound
8-(2-fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine 8-(2-fluoro-4-nitrophenoxy) Electron-withdrawing nitro and fluoro groups
8-amino-2-(furan-2-yl)-N-(4-hydroxyphenethyl)-[1,2,4]triazolo[1,5-a]pyrazine-6-carboxamide 8-amino, 2-furan-2-yl, 6-carboxamide Hydroxyphenethyl chain, furan substitution
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide 8-hydroxy, 3-(methyl linker) Phenyltriazole carboxamide, hydroxy group
6-(4-(2-aminoethoxy)phenyl)-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazine (derivative 14) 6-(4-(2-aminoethoxy)phenyl), 3-oxo Aminoethoxy chain, dihydro core

Key Differences and Implications

Substituent Effects on Reactivity and Binding: The target compound’s 4-phenyloxane-4-carboxamide group introduces a rigid, lipophilic tetrahydropyran ring, which may enhance membrane permeability compared to compounds with polar nitro (e.g., ) or hydroxy groups (e.g., ). The 8-amino-2-(furan-2-yl) derivative () features a furan ring, which could engage in π-π stacking interactions but lacks the steric bulk of the target compound’s phenyloxane group.

Synthetic and Purification Considerations: Derivatives like the 6-(4-(2-aminoethoxy)phenyl) compound () require column chromatography for purification (eluent: cyclohexane/EtOAc), suggesting moderate polarity, whereas the target compound’s phenyloxane group may necessitate alternative purification strategies.

Potential Biological Activity: While direct activity data for the target compound are unavailable, structural analogs with carboxamide groups (e.g., ) are often associated with kinase or protease inhibition. The phenyloxane moiety in the target compound could optimize interactions with hydrophobic binding pockets.

Biological Activity

N-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)-4-phenyloxane-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, focusing on antibacterial and anticancer properties, as well as its mechanism of action based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a unique triazolo[4,3-a]pyrazine scaffold, which is known for its diverse biological activities. The molecular formula is C19H24N6OC_{19}H_{24}N_{6}O, with a molecular weight of approximately 356.44 g/mol. The structure includes a piperidine ring and an oxane carboxamide moiety, contributing to its pharmacological profile.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of triazolo[4,3-a]pyrazine derivatives. For example, compounds similar to this compound have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound 2eStaphylococcus aureus32 µg/mL
Compound 2eEscherichia coli16 µg/mL
This compoundTBDTBD

The mechanism of action for these compounds often involves the inhibition of DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication. This inhibition can lead to cell death by disrupting the integrity of the bacterial cell membrane and preventing proper DNA function .

Anticancer Activity

In addition to antibacterial properties, compounds containing the triazolo[4,3-a]pyrazine framework have shown promising anticancer activity. A study evaluating various derivatives reported significant antiproliferative effects against several cancer cell lines.

Table 2: Anticancer Activity

CompoundCancer Cell LineIC50 (µM)
Compound 17lA549 (lung cancer)0.98 ± 0.08
Compound 17lMCF-7 (breast cancer)1.05 ± 0.17
Compound 17lHeLa (cervical cancer)1.28 ± 0.25

The compound's mechanism involves the inhibition of c-Met and VEGFR-2 kinases, which are critical for tumor growth and metastasis. The ability to induce apoptosis in cancer cells further underscores its therapeutic potential .

Case Studies

Several case studies have investigated the biological activities of compounds related to this compound:

  • Antibacterial Efficacy : A study demonstrated that similar triazole derivatives exhibited potent antibacterial activity against MRSA strains at concentrations comparable to traditional antibiotics .
  • Anticancer Properties : Another investigation into triazolo[4,3-a]pyrazine derivatives revealed their effectiveness in inhibiting tumor growth in xenograft models, showcasing their potential as novel anticancer agents .

Q & A

Q. How to validate crystallinity in polymorph screening?

  • Methodological Answer :
  • Perform X-ray powder diffraction (XRPD) to distinguish between amorphous and crystalline phases .
  • Cross-reference experimental patterns with simulated data from single-crystal structures (e.g., benzoxazolo derivatives in ).

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